![molecular formula C18H16ClN3O4 B2799007 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 453533-60-3](/img/structure/B2799007.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic chemical characterized by a combination of aromatic triazinone and chlorophenoxy groups
作用机制
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system, where they break down the neurotransmitter acetylcholine, thus regulating its levels in the synaptic cleft.
Mode of Action
The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE . This dual interaction results in a mixed-type inhibition mode .
Biochemical Pathways
The compound’s action affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The compound’s inhibitory action on AChE and BuChE leads to increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially alleviating symptoms in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
生化分析
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . The compound inhibits BuChE via a mixed-type inhibition mode .
Cellular Effects
In terms of cellular effects, this compound’s inhibition of cholinesterase enzymes can impact various cellular processes. Cholinesterases play a crucial role in nerve function, and their inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as cholinesterase enzymes . The compound inhibits BuChE via a mixed-type inhibition mode, indicating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves multi-step reactions beginning with the formation of benzo[d][1,2,3]triazinone derivatives. These derivatives are then subjected to esterification reactions with 2-(4-chlorophenoxy)-2-methylpropanoic acid under anhydrous conditions. The reactions often utilize catalysts like sulfuric acid or catalysts and solvents to promote esterification efficiently.
Industrial Production Methods: While laboratory-scale synthesis is more commonly documented, the industrial production could potentially involve optimization of reaction conditions, including temperature and pH, to maximize yields. Automated systems and continuous flow processes might be used to scale up the production efficiently.
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly on the methyl groups, resulting in the formation of carboxylic acids.
Reduction: Reduction can lead to the conversion of oxo groups into hydroxyl groups.
Substitution: The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromic acid in aqueous or non-aqueous media.
Reduction: Commonly used reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation agents like bromine or nitration using nitric acid.
Major Products Formed: Depending on the reaction type, the major products can range from hydroxyl and carboxyl derivatives in oxidation and reduction reactions to halogenated or nitrated derivatives in substitution reactions.
科学研究应用
Chemistry: In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate serves as a building block for synthesizing more complex molecules. Its versatile reactivity allows it to be used in various organic synthesis protocols.
Biology: Biologically, this compound is of interest for its potential interactions with enzymes and receptors due to its aromatic and chlorophenoxy groups. It can be used in the study of biochemical pathways and enzyme inhibition.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects.
Industry: Industrial applications might include its use as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals, leveraging its reactivity and structural complexity.
属性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-18(2,26-13-9-7-12(19)8-10-13)17(24)25-11-22-16(23)14-5-3-4-6-15(14)20-21-22/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUFEUDBFOEKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
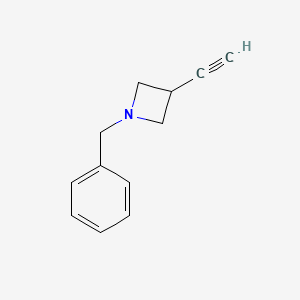
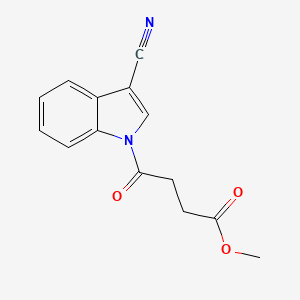
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)
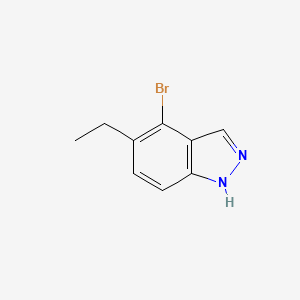

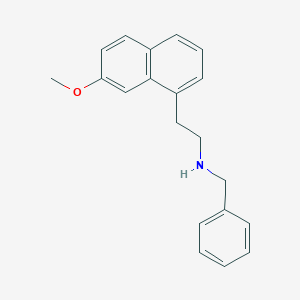
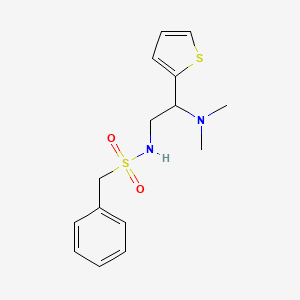
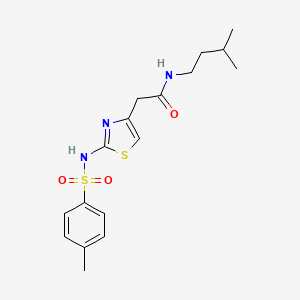
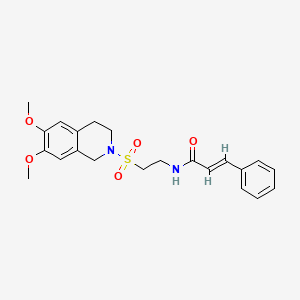
![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)

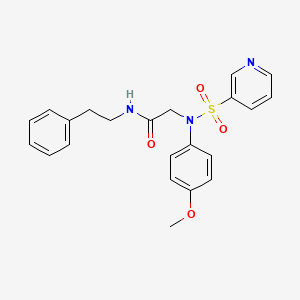

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole](/img/structure/B2798947.png)
